Cubebininolide

Description

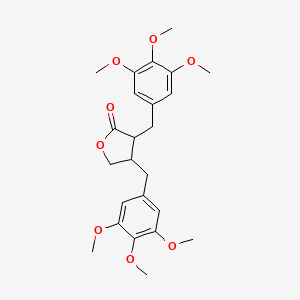

Structure

3D Structure

Properties

CAS No. |

93395-16-5 |

|---|---|

Molecular Formula |

C24H30O8 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(3R,4R)-3,4-bis[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C24H30O8/c1-26-18-9-14(10-19(27-2)22(18)30-5)7-16-13-32-24(25)17(16)8-15-11-20(28-3)23(31-6)21(12-15)29-4/h9-12,16-17H,7-8,13H2,1-6H3/t16-,17+/m0/s1 |

InChI Key |

VUNCHONBJWJYID-DLBZAZTESA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C(=C3)OC)OC)OC |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3)OC)OC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Occurrence and Isolation of Cubebininolide from Natural Sources

Botanical Origin and Distribution of Cubebininolide-Producing Species

The primary botanical source of cubebininolide is Piper cubeba L.f., a species belonging to the Piperaceae family plantaedb.comnih.gov. This plant is commonly recognized by various names, including cubeb, Java pepper, and tailed pepper plantaedb.comuni.lu. Piper cubeba is a woody climbing perennial plantaedb.com.

Predominant Piper Species and Their Specific Organs

Piper cubeba is cultivated primarily for its berries, which are a rich source of essential oil and other phytochemicals plantaedb.comuni.lunih.govidrblab.net. Beyond the berries, cubebininolide, along with other lignans (B1203133), has been identified in the leaves and stalks of the plant plantaedb.comuni.luidrblab.nettcmsp-e.com. Research indicates a varying distribution of lignans across different plant organs. For instance, studies on P. cubeba have reported the presence of 15 lignans in the leaves, 13 in the berries, and 5 in the stalks idrblab.nettcmsp-e.com. Cubebininolide, hinokinin, yatein, and isoyatein are prominent furanofuranic lignans found in Piper species, identified in the berries, leaves, and stalks plantaedb.comuni.lu.

The distribution of lignans in Piper cubeba organs is summarized in the table below:

| Plant Organ | Number of Lignans Detected | Key Lignans Identified (Examples) |

| Leaves | 15 | Cubebininolide, Hinokinin, Yatein, Isoyatein, Ashantin, Clusin, Hemiarensin plantaedb.comuni.luidrblab.nettcmsp-e.com |

| Berries | 13 | Cubebininolide, Hinokinin, Yatein, Isoyatein, Ashantin, Clusin, Cubebin (B1669318), Cubebinone plantaedb.comuni.luidrblab.nettcmsp-e.com |

| Stalks | 5 | Cubebininolide, Hinokinin, Yatein, Isoyatein plantaedb.comuni.luidrblab.nettcmsp-e.com |

Advanced Extraction Methodologies for Cubebininolide

The isolation of cubebininolide from Piper cubeba involves various extraction techniques aimed at efficiently separating the compound from the plant matrix. Extraction is a multi-stage process where a solvent penetrates the solid matrix, dissolves the target solute, which then diffuses out and is collected.

Solvent-Based Extraction Optimization Techniques

Traditional solvent extraction methods are widely employed for natural products. Common solvents utilized include water, ethanol (B145695), chloroform (B151607), dichloromethane, hexane, ethyl acetate, and methanol. Maceration, a conventional method, involves soaking powdered plant material in a solvent for a period, with agitation, to dissolve soluble components nih.gov.

For P. cubeba, various solvent extracts have been analyzed for their phytochemical content. Dichloromethane and ethanol extracts of P. cubeba berries have been investigated plantaedb.comuni.lu. Studies on P. cubeba seeds have utilized Soxhlet extraction with solvents such as methanol, ethanol, petroleum benzene, diethyl ether, and chloroform to obtain oleoresins. Cubebininolide has been detected in these oleoresins, with reported percentages varying by solvent. For example, cubebininolide was found at 0.16% in diethyl ether oleoresin and 0.40% in chloroform oleoresin.

The presence of Cubebininolide in various oleoresins from Piper cubeba seeds is presented below:

| Solvent Used for Oleoresin Extraction | Cubebininolide Relative Abundance (%) |

| Diethyl Ether (DE) | 0.16 |

| Ethanol (E) | Trace (<0.05) |

| Petroleum Benzene (PB) | Trace (<0.05) |

| Chloroform (CL) | 0.40 |

| Methanol (M) | 0.44 |

Green Chemistry Approaches in Cubebininolide Extraction

In line with the principles of green chemistry, which advocate for reduced hazardous substance use, lower energy consumption, and the promotion of renewable resources, several advanced and environmentally friendly extraction techniques have emerged. These "green" approaches offer advantages such as reduced solvent consumption, shorter extraction times, and improved extraction yields.

Key green extraction methodologies applicable to the isolation of bioactive compounds like cubebininolide include:

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. SFE allows for selective extraction by adjusting parameters like pressure and temperature, which alter the solvent properties of the supercritical fluid. It is considered a cleaner, more efficient, and sustainable method, as it typically involves zero water and leaves no solvent residues in the final product.

Microwave-Assisted Extraction (MAE): MAE employs electromagnetic waves to generate heat within the sample and solvent, leading to the disruption of cell walls and enhanced mass transfer of compounds into the solvent. This method is recognized for its speed, efficiency, and environmental benefits, including reduced extraction time and solvent consumption, often resulting in higher yields and purity of the extract.

Ultrasound-Assisted Extraction (UAE): UAE harnesses the mechanical energy of ultrasonic waves to create cavitation bubbles in the solvent-plant matrix mixture. The implosion of these bubbles generates intense local pressures and shear forces, which effectively disrupt cell walls and facilitate the release of target compounds. UAE is a rapid and efficient non-thermal method that helps preserve heat-sensitive compounds, requires lower temperatures and shorter extraction times, and minimizes energy consumption and solvent waste. It is also compatible with eco-friendly solvents like water and ethanol.

Influence of Extraction Parameters on Yield and Selectivity

The efficiency, yield, and selectivity of cubebininolide extraction are significantly influenced by various operational parameters. For solvent-based extractions, factors such as the type and concentration of the solvent, extraction time, and temperature are critical.

In advanced green extraction techniques:

Supercritical Fluid Extraction (SFE): The pressure and temperature of the supercritical fluid are key parameters that can be precisely controlled to achieve selective extraction of specific compounds.

Microwave-Assisted Extraction (MAE): Optimization of MAE conditions involves determining the ideal solvent type, powder-to-solvent ratios, and irradiation cycles. Microwave power, extraction time, solvent-to-sample ratio, and extraction temperature directly impact extraction efficiency.

Ultrasound-Assisted Extraction (UAE): Critical parameters for UAE include ultrasound power, extraction time, temperature, the type of solvent used, and the solid-to-solvent ratio. While higher ultrasound power can generally improve extraction yields by generating stronger shear forces, uncontrolled high power can lead to overheating, potentially degrading labile compounds and causing solvent evaporation.

The careful optimization of these parameters is crucial to maximize the yield and selectivity of cubebininolide while maintaining the integrity of the compound.

Chromatographic and Spectroscopic Elucidation Strategies

The structural elucidation and comprehensive profiling of natural products like Cubebininolide necessitate the application of advanced analytical techniques. Chromatographic and spectroscopic methods play a pivotal role in separating, identifying, and confirming the structures of these complex compounds within plant extracts.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Profile Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and mass accuracy of mass spectrometry nih.govnih.gov. This technique is particularly well-suited for the analysis of non-volatile and readily ionizable metabolites, making it invaluable for profiling complex biological samples, including plant extracts nih.gov.

LC-MS assays are designed to achieve high sensitivity, reproducibility, and efficiency, thereby increasing sample throughput in natural product research hmdb.ca. Sample preparation is a critical step in LC-MS analysis to minimize matrix interferences and contaminants that could compromise analytical performance hmdb.ca. Techniques such as protein precipitation and filtration are commonly employed to reduce sample complexity hmdb.ca.

In the context of Cubebininolide and other lignans, LC-MS allows for the separation of individual compounds in a mixture, followed by their detection and characterization based on their mass-to-charge ratio and fragmentation patterns nih.govnih.gov. Advanced LC-MS/MS systems, often incorporating triple quadrupole mass spectrometers, can further optimize analytical procedures for enhanced sensitivity and specificity frontiersin.org. LC-MS is also crucial for dereplication, a process that enables the rapid identification of known compounds in crude extracts, thereby preventing redundant isolation efforts and accelerating the discovery of novel natural products cdutcm.edu.cn. Common chromatographic columns used in LC-MS include reverse-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), while electrospray ionization (ESI) is a widely utilized ionization method, operating in both positive and negative ion modes for comprehensive analysis nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential hyphenated technique, specifically optimized for the analysis of volatile and semi-volatile compounds nih.govnih.govuni.lu. In GC-MS, a sample is first vaporized and then separated into its individual components as they pass through a capillary column with an inert carrier gas, such as helium, hydrogen, or nitrogen uni.lu. The separation occurs based on differences in the compounds' boiling points and polarities, leading to distinct elution times uni.lu.

GC-MS has been extensively applied in the analysis of lignans, including Cubebininolide, from Piper cubeba extracts nih.govnih.govwikipedia.orguni.lu. The mass spectrometer then ionizes the separated compounds, generating characteristic mass spectra that serve as fingerprints for identification by comparison with spectral libraries or published data nih.govuni.lu. For less volatile metabolites, derivatization steps are often incorporated into the sample preparation to reduce their boiling points, making them amenable to GC-MS analysis nih.gov. Studies on Piper cubeba oleoresins, for instance, have utilized GC-MS to identify numerous components, highlighting its utility in complex mixture analysis cdutcm.edu.cn. GC-MS is capable of both targeted analysis, focusing on specific compounds, and untargeted analysis for broader compound profiling uni.lu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Excluding basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of natural products. Unlike mass spectrometry, which provides molecular weight and fragmentation data, NMR offers detailed insights into the connectivity and spatial arrangement of atoms within a molecule nih.gov. It provides information on the carbon and hydrogen frameworks, including the number and type of protons and carbons, their chemical environments, and their coupling relationships.

For Cubebininolide, NMR spectroscopy, often used in conjunction with IR and mass spectrometry, is critical for confirming its precise chemical structure nih.gov. This includes determining the positions of functional groups, the nature of ring systems, and the stereochemistry of chiral centers. Advanced NMR experiments, such as 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), are employed to establish through-bond and through-space correlations between nuclei, providing comprehensive structural information that goes beyond basic identification nih.gov. These detailed analyses are crucial for confirming the relative configurations of complex lignans like Cubebininolide nih.gov.

Advanced Hyphenated Techniques in Natural Product Isolation

The field of natural product research has significantly benefited from the evolution of advanced hyphenated techniques, which integrate separation and detection methodologies into single, streamlined systems nih.govcdutcm.edu.cn. These techniques address the challenges of traditional isolation processes, which are often time-consuming and require large quantities of raw material to obtain pure compounds cdutcm.edu.cn.

The primary advantage of advanced hyphenated techniques, such as LC-NMR, LC-FTIR, and CE-MS, is their ability to rapidly identify and characterize natural products directly from crude extracts or fractions without the need for extensive, laborious isolation and purification steps nih.govcdutcm.edu.cn. This capability is particularly valuable for "dereplication," a strategy that quickly identifies known compounds, thereby allowing researchers to focus resources on the isolation and characterization of novel compounds cdutcm.edu.cn.

Compound Names and PubChem CIDs

Synthetic Strategies and Chemoenzymatic Pathways Towards Cubebininolide and Analogs

Total Synthesis Approaches for Lignan (B3055560) Lactones

Total synthesis efforts for lignan lactones, a class to which cubebininolide belongs, often focus on building the core arylnaphthalene lactone scaffold. General strategies for synthesizing natural arylnaphthalene lactone lignans (B1203133) include an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, followed by a cation-induced cyclization to form the aryl dihydronaphthalene, and a base-mediated oxidative aromatization to complete the arylnaphthalene core frontiersin.org. Other notable synthetic pathways include intramolecular Diels-Alder reactions, multicomponent methods, oxidative cyclizations, silver-catalyzed one-pot syntheses, and metal-catalyzed annulations researchgate.net. A concise and versatile strategy has also been developed using tandem reactions of 2-alkynylbenzonitriles as a key step to produce arylnaphthalene lactone lignans rsc.org. Additionally, efficient syntheses of 1-arylnaphthalene lignan lactones have been achieved starting from cyanohydrins acs.org.

Reaction cascades are pivotal in the efficient construction of complex lignan lactone structures, allowing for the rapid assembly of molecular complexity in single-pot operations nih.gov20.210.105numberanalytics.com. For arylnaphthalene lactone lignans, key transformations often involve an aryl-alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization frontiersin.org. Another approach involves a Lewis acid-catalyzed ring-opening/cyclization reaction of 2-methoxytetrahydrofuran (B50903) derivatives, which can selectively lead to gamma-butyrolactones, important intermediates for lignan lactones researchgate.net. The design of such cascades aims to forge multiple bonds, rings, and stereocenters efficiently nih.gov.

Enantioselective synthesis is critical for producing the specific stereoisomers found in nature, such as (-)-cubebininolide wordpress.comscribd.com. Highly enantioselective total syntheses of natural lignan lactones have been achieved through intramolecular insertion into unactivated prochiral C-H bonds of 3-aryl-1-propyl diazoacetates, catalyzed by dirhodium(II) complexes researchgate.net. This method has been applied to the total synthesis of various dibenzylbutyrolactone lignans, including (-)- and (+)-enterolactone, (-)- and (+)-hinokinin, and (+)-arctigenin, with high enantiomeric excess researchgate.net. Asymmetric conjugated addition has also been employed to introduce the first stereocenter in the synthesis of lignans like (-)-podophyllotoxin nih.gov. Furthermore, palladium-catalyzed decarboxylative allylic alkylation of cyclic siloxyketones has been reported for the enantioselective synthesis of lactones bearing quaternary stereocenters rsc.org. These strategies provide pathways for accessing cubebininolide and its enantiomers.

Semisynthetic Modifications and Derivatization of Cubebininolide

Semisynthetic approaches involve modifying naturally occurring compounds to generate new derivatives or to transform related structures. Cubebininolide itself is a natural lignan isolated from Piper cubeba wordpress.comscribd.comresearchgate.netresearchgate.netscribd.comnih.gov.

Semisynthetic modifications of lignans, particularly cubebin (B1669318) (a closely related lignan found alongside cubebininolide in Piper cubeba), have been extensively explored to produce derivatives with altered stereochemistry or functional groups researchgate.netresearchgate.netacademicjournals.orgufop.br. For instance, the synthesis of C-5 substituted analogues of butyrolactone lignans has been investigated to explore their properties researchgate.net. These modifications allow for the creation of a diverse range of compounds for further study.

The chemical interconversion among different lignans is a known area of research scribd.com. While direct chemical transformation of other lignans specifically into cubebininolide is not widely detailed in the provided search results, the general principle of transforming plant lignans into various derivatives, including mammalian lignans like enterolactone, exists helsinki.fiuliege.be. This suggests that related lignans could potentially serve as precursors for cubebininolide derivatives through appropriate chemical reactions.

Biosynthetic Investigations of Cubebininolide

Lignans, including cubebininolide, are a significant class of plant secondary metabolites derived from the coupling of two phenylpropanoid units academicjournals.orguliege.be. The biosynthesis of lignans typically commences with the enantioselective dimerization of two coniferyl alcohol units to form pinoresinol (B1678388) researchgate.netuliege.be. This pinoresinol is then sequentially reduced to lariciresinol (B1674508) and subsequently to secoisolariciresinol (B192356) researchgate.netuliege.be. Secoisolariciresinol is further oxidized by secoisolariciresinol dehydrogenase to produce matairesinol (B191791) researchgate.net. Cubebininolide is naturally occurring in Piper cubeba wordpress.comscribd.comresearchgate.netresearchgate.netscribd.comnih.gov, indicating its formation through the plant's endogenous biosynthetic machinery. The biosynthesis of certain lignans has been suggested to involve radical pathways scribd.com. Cubebininolide has also been identified as a differential expressed metabolite in some biological contexts, implying its active involvement in metabolic processes sciopen.com.

Proposed Enzymatic Pathways for Lignan Formation

The biosynthesis of lignans, including the foundational structures from which cubebininolide is derived, initiates from the phenylpropanoid pathway. A key precursor in this process is coniferyl alcohol. fishersci.caontosight.aithegoodscentscompany.com The formation of lignans begins with the regional- and stereospecific coupling of two coniferyl alcohol phenoxy radicals. This crucial dimerization step is mediated by dirigent proteins (DIRs) in conjunction with oxidases, such as laccases or peroxidases. fishersci.cathegoodscentscompany.com This coupling typically leads to the formation of pinoresinol, a furofuran-type lignan. fishersci.cathegoodscentscompany.com

Following the formation of pinoresinol, a series of sequential enzymatic reductions can occur. Pinoresinol-lariciresinol reductase (PLR) catalyzes the stereo-selective reduction of pinoresinol to (+)-lariciresinol (a furan-type lignan) and subsequently to secoisolariciresinol (a dibenzylbutane-type lignan). fishersci.ca Further enzymatic transformations can diversify the lignan scaffold. For instance, secoisolariciresinol can be oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol, a dibenzyllactone-type lignan.

Beyond these core transformations, other enzymes play vital roles in tailoring lignan structures. These include O-methyltransferases (OMTs), cytochrome P450 (CYP) enzymes, and UDP-glucose-dependent glucosyltransferases (UGTs), which contribute to the chemical diversity observed within the lignan family. ontosight.ai Cubebininolide, being a furanofuranic lignan, is understood to originate from this general biosynthetic framework, likely involving specific modifications from precursors such as pinoresinol or its analogs.

Genetic and Molecular Basis of Cubebininolide Biosynthesis

The molecular basis of lignan biosynthesis lies in the genes encoding the various enzymes involved in the phenylpropanoid pathway and subsequent dimerization and modification steps. Key enzymes like phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferases (CAOMT), dirigent proteins (DIRs), pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol dehydrogenase (SDH), O-methyltransferases (OMTs), and cytochrome P450 (CYP) enzymes are all encoded by specific genes within plant genomes. fishersci.caontosight.aithegoodscentscompany.com These genes collectively orchestrate the production of diverse lignan structures.

Cubebininolide has been identified in various plant species, notably in Piper cubeba (cubeb) and Arctium lappa (greater burdock). In Piper cubeba, cubebininolide is found alongside other furanofuranic lignans such as hinokinin, yatein, and isoyatein, across different plant parts including berries, leaves, and stalks. While the general enzymatic machinery and corresponding genes for the broad lignan biosynthetic pathway are increasingly understood, the precise genetic elements and specific enzymes responsible for the unique structural features of cubebininolide, such as its specific methoxylation patterns and the formation of its characteristic lactone ring from a furanofuran precursor, require further detailed elucidation.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their respective PubChem Compound Identifiers (CIDs).

Preclinical Pharmacological Investigations of Cubebininolide

In Vitro Modulatory Effects on Cellular Processes

In vitro studies are crucial for elucidating the direct effects of compounds on cellular processes, providing insights into their mechanisms of action at a molecular and cellular level uni.lumdpi.com. While Piper cubeba extracts containing cubebininolide have demonstrated various in vitro activities, specific data on the isolated compound's modulatory effects are often limited.

Mechanisms of Antioxidant Activity in Cell-Free and Cellular Systems

Piper cubeba extracts, in which cubebininolide is a constituent, have shown notable antioxidant activities uni.lunih.govnih.govmitoproteome.org. These activities are often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ferric reducing antioxidant power (FRAP) assays researchgate.netjapsonline.com. General mechanisms of antioxidant action include the prevention of chain initiation, binding of transition metal ion catalysts, decomposition of peroxides, and direct radical scavenging through electron-transfer mechanisms researchgate.netjapsonline.comnih.gov.

Table 1: Reported Antioxidant Activities of Piper cubeba Extracts (containing Cubebininolide)

| Assay Method | Extract Type | Observed Activity / Result | Reference |

| DPPH Radical Scavenging | Methanol Extract of P. cubeba | 83.22% activity | nih.gov |

| Linoleic Acid System | P. cubeba Essential Oil/Oleoresins | Moderate to Strong Antioxidant Activity | uni.lufrontiersin.org |

| General Antioxidant Properties | Various P. cubeba Extracts | Inhibition of oxidative stress | uni.lu |

Antimicrobial Efficacy and Mechanisms against Pathogenic Microorganisms

Cubebininolide has been identified as a non-volatile compound present in Piper cubeba extracts known for their antimicrobial properties plos.orgimedpub.com. P. cubeba extracts and essential oils have demonstrated efficacy against a range of pathogenic microorganisms, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli, as well as the yeast Candida albicans imedpub.comwikipedia.orgplantaedb.com. Generally, Gram-positive bacteria tend to be more susceptible to plant-derived antimicrobial compounds than Gram-negative bacteria plantaedb.com.

One study indicated that a P. cubeba L. extract at a concentration of 1.0% could inactivate more than 3-Log10 (90.99%) of Bacillus sp. spores after a four-hour incubation period, with all spores being killed at a higher concentration imedpub.com. While these findings suggest the potential antimicrobial contribution of compounds within P. cubeba, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values directly attributed to isolated cubebininolide against particular microbial strains, along with its precise mechanisms of action (e.g., cell wall disruption, enzyme inhibition, or DNA interference), are not explicitly detailed in the available research mdpi.commicrochemlab.com. The observed antimicrobial effects are typically discussed in the context of the complex mixture of phytochemicals within the extracts plos.orgplantaedb.com.

Anti-inflammatory Pathways Elucidated in Cell Culture Models

Piper cubeba extracts are recognized for their anti-inflammatory activities uni.lunih.govmitoproteome.orgnih.govnih.gov. As a lignan (B3055560) found within these extracts, cubebininolide is a potential contributor to these effects. However, direct evidence specifically elucidating the anti-inflammatory pathways modulated by isolated cubebininolide in cell culture models is not extensively reported in the provided search results.

Related lignans (B1203133), such as cubebin (B1669318), have shown anti-inflammatory effects in animal models, for example, by reducing carrageenin-induced paw edema and influencing prostaglandin (B15479496) pathways mdpi.com. In general, anti-inflammatory mechanisms in cell culture models often involve the modulation of pro-inflammatory cytokine production (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6)) and the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) nih.govtcmsp-e.comcdutcm.edu.cnnih.govmdpi.comfrontiersin.org. Further targeted research is necessary to define the specific anti-inflammatory pathways influenced by isolated cubebininolide.

Antiproliferative and Apoptosis-Inducing Activities in Neoplastic Cell Lines

Specific research detailing the antiproliferative and apoptosis-inducing activities of isolated cubebininolide in neoplastic cell lines, including quantitative data such as IC50 values, the specific cancer cell lines tested, or the precise molecular mechanisms (e.g., induction of cell cycle arrest, activation of caspases, or modulation of specific apoptotic pathways), is not explicitly available in the provided search results mdpi.commdpi.comnih.govchapman.edunih.gov. While natural products are a significant source of potential anticancer agents, further investigation is required to establish the direct role and efficacy of cubebininolide in cancer cell models.

Immunomodulatory Effects on Immune Cell Function

Piper cubeba extracts have been reported to possess immunomodulatory effects nih.govmdpi.com. However, comprehensive data specifically addressing the direct immunomodulatory effects of isolated cubebininolide on immune cell function are not detailed in the current literature.

Immunomodulation involves the modification of immune responses, and immunomodulators can influence various aspects of immune cell function, including proliferation, cytokine and chemokine production, and the induction of regulatory T cells nih.govnih.govnih.govfrontiersin.orgfrontiersin.org. While the broad immunomodulatory potential of P. cubeba extracts is recognized, the specific contribution and mechanisms of cubebininolide in modulating immune cell function require dedicated investigation.

In Vivo Biological Activity Studies in Animal Models

In vivo studies are a critical step in preclinical drug development, providing insights into a compound's efficacy, safety, and mechanism of action within complex living organisms microchemlab.commdpi.comnih.govhelsinki.fiidrblab.netyoutube.compharmaron.comatlantic-bone-screen.comnih.gov. While Piper cubeba extracts have been subjected to various in vivo investigations, specific studies focusing solely on the biological activity of isolated cubebininolide in animal models are not extensively documented in the provided search results.

Research in rats has shown that a lignan-rich fraction from P. cubeba exhibited antioxidant effects, including a reduction in lipid peroxidation and modulation of antioxidant enzyme activities such as superoxide (B77818) dismutase and catalase in the brain nih.gov. Additionally, P. cubeba extracts have demonstrated anti-inflammatory and analgesic activities in animal models nih.govnih.gov. These findings suggest that lignans, including cubebininolide, may contribute to these observed in vivo effects. However, the available literature does not provide specific data from animal studies where isolated cubebininolide was administered to evaluate its direct biological activities, such as its impact on disease models, pharmacokinetic profile, or toxicological parameters. Such dedicated in vivo research is essential for a comprehensive understanding of cubebininolide's therapeutic potential.

Assessment of Anti-inflammatory Responses in Rodent Models of Inflammation

Rodent models are widely employed to investigate anti-inflammatory responses. Common models include carrageenan-induced paw edema, formalin-induced paw edema, and hind paw incision models, which are used to assess the effects of various substances on acute and chronic inflammation. frontiersin.orgnih.gov These models allow for the measurement of parameters such as edema formation and changes in inflammatory mediators. frontiersin.orgnih.gov Despite the general utility of these models, specific data detailing the anti-inflammatory responses of Cubebininolide in rodent models were not found in the search results.

Evaluation of Antimicrobial Efficacy in Animal Infection Models

Animal infection models play a vital role in evaluating the in vivo antimicrobial efficacy of compounds. Standardized models, such as the neutropenic thigh infection model, are sensitive experimental systems for initial studies of antimicrobial efficacy in mammalian systems. criver.com Other models include those for bacterial lung infections, deep wound and topical skin infections, and systemic infections. criver.comnih.govfrontiersin.orgdovepress.com While these models are well-established for assessing new antimicrobial agents, specific research findings demonstrating the antimicrobial efficacy of Cubebininolide in animal infection models were not identified.

Investigation of Preclinical Anticancer Potential in Murine Xenograft Models

Murine xenograft models are a cornerstone of preclinical anticancer research, enabling the study of human cancer cell behavior within a living organism and providing insights into the effectiveness of potential anticancer agents. dovepress.comnih.govnih.govuah.es These models involve transplanting human tumor cells or tissues into immune-deficient mice, with common types including ectopic xenografts (subcutaneous), orthotopic xenografts, and patient-derived xenografts (PDX). dovepress.comnih.govnih.gov Tumor growth and volume are typically monitored to evaluate anticancer activity. dovepress.comnih.gov Despite the widespread use of these models in oncology, specific detailed data on the anticancer potential of Cubebininolide in murine xenograft models were not found in the search results.

Neuroprotective Effects in Experimental Neurological Models

Experimental neurological models are utilized to investigate neuroprotective effects against various neurological diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. nih.govj-stroke.orgfrontiersin.orgopenaccessjournals.commdpi.com These models often involve inducing conditions like oxygen-glucose deprivation (OGD) or specific neurotoxic challenges to mimic neurological damage. j-stroke.orgopenaccessjournals.commdpi.com While the field extensively uses such models to identify neuroprotective agents, specific preclinical data demonstrating neuroprotective effects of Cubebininolide in experimental neurological models were not identified in the conducted search.

Antidiabetic and Metabolic Regulatory Activities in Animal Models

Animal models are indispensable tools for investigating antidiabetic and metabolic regulatory activities. Common approaches include chemically induced diabetes models, such as those using alloxan (B1665706) or streptozotocin (B1681764) (STZ), which selectively damage pancreatic beta cells to induce hyperglycemia in rodents like rats and mice. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.govscielo.br Genetically modified or spontaneously diabetic animal models are also used to study various aspects of diabetes mellitus. nih.govfrontiersin.org Despite the availability of these models for evaluating antidiabetic compounds, specific research findings on the antidiabetic and metabolic regulatory activities of Cubebininolide in animal models were not found in the search results.

Molecular Mechanisms of Action of Cubebininolide

Understanding the molecular mechanisms of action is fundamental to drug discovery and development, as it elucidates how a compound exerts its biological effects at a cellular and molecular level.

Receptor Binding and Ligand-Target Interactions

Receptor binding and ligand-target interactions are critical aspects of a compound's molecular mechanism of action. This involves the specific recognition and binding of a drug molecule (ligand) to a particular receptor site, often a protein, which can be located on the cell surface or within the cell. plos.orgosti.govnih.govnih.govnih.govumich.edunih.gov These interactions are highly selective and depend on the complementary shapes and electrochemical properties of both the ligand and the receptor. nih.gov Binding affinity, the strength of this interaction, is a key parameter. uah.esnih.govumich.edu While Cubebininolide is listed in databases that track drug-target interactions, specific detailed data on its receptor binding profiles or precise ligand-target interactions were not found in the search results. Some general mentions suggest that mechanisms other than direct receptor binding could be implied for related compounds or properties. helsinki.fi

Modulation of Key Signaling Pathways (e.g., PI3K/Akt, NF-κB, MAPK, TNF)

The modulation of intracellular signaling pathways is a critical aspect of preclinical pharmacological investigations, as these pathways govern fundamental cellular processes such as proliferation, differentiation, survival, and inflammatory responses. nih.govfrontiersin.orgmdpi.comsanger.ac.uknih.govnih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell growth, survival, and metabolism, often aberrantly activated in various diseases, including cancer. nih.govmdpi.comnih.govnih.govplos.org While Piper cubeba extracts have been shown to reduce the phosphorylation of Akt, suggesting an inhibitory effect on this pathway, direct experimental evidence demonstrating Cubebininolide's specific modulation of the PI3K/Akt pathway is not extensively detailed in the current scientific literature. frontiersin.orgbiorxiv.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. frontiersin.orgbiorxiv.orgnih.govnih.govnih.govnih.gov Piper cubeba extracts have been reported to downregulate NF-κB activation and reduce the phosphorylation of IκBα and IKKα/β, thereby inhibiting the expression of pro-inflammatory cytokines such as iNOS and IL-6. frontiersin.orgbiorxiv.org However, specific experimental data detailing the direct impact of isolated Cubebininolide on the NF-κB pathway's activation or downstream effects are not readily available. Computational studies have linked Cubebininolide to the TNF signaling pathway, which often crosstalks with NF-κB, but this does not constitute direct experimental modulation data. plos.orgfrontiersin.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38 MAPKs) are highly conserved modules that transmit extracellular signals into intracellular responses, regulating cell proliferation, differentiation, and stress responses. frontiersin.orgmdpi.comsanger.ac.uknih.govnews-medical.netnih.govmdpi.comnih.govfrontiersin.org While Piper cubeba extracts have been noted to influence various intracellular targets, direct experimental data specifically detailing Cubebininolide's modulation of the MAPK pathway components or its downstream effects are not widely reported.

TNF Pathway: Tumor Necrosis Factor (TNF) signaling plays a pivotal role in inflammation, cell survival, and cell death. frontiersin.orgbiorxiv.orgplos.orgresearchgate.netnih.govoatext.comthermofisher.com As mentioned, Cubebininolide has been computationally linked to the TNF signaling pathway. frontiersin.org However, comprehensive experimental investigations demonstrating how Cubebininolide directly modulates TNF-induced signaling, such as receptor activation, downstream protein interactions, or cytokine production, are not explicitly detailed in the available preclinical studies.

Enzyme Inhibition Kinetics and Target Identification

Understanding the enzyme inhibition kinetics and identifying specific molecular targets are crucial steps in elucidating the mechanism of action of a compound. Enzyme kinetics studies involve measuring reaction rates at various substrate and inhibitor concentrations to determine parameters like Vmax, Km, and Ki, which characterize the nature of inhibition (e.g., competitive, noncompetitive, uncompetitive). nih.govnih.govunil.chkhanacademy.orglibretexts.orgnih.govgraphwise.ainih.gov Target identification aims to pinpoint the specific proteins or biomolecules with which a compound interacts to exert its biological effects. sanger.ac.uknih.govnih.govcam.ac.uk

Cubebininolide is a lignan, a class of compounds known for various biological activities. frontiersin.orgbiorxiv.org Research on Piper cubeba has indicated that some lignans isolated from the plant, including Cubebininolide, may exhibit inhibitory activity against cytochrome P450 (CYP) enzymes, particularly CYP3A4. libretexts.org CYP enzymes are critical in drug metabolism, and their inhibition can have significant pharmacokinetic implications. While this suggests a potential for enzyme inhibition, detailed kinetic parameters (e.g., Ki values, type of inhibition) specifically for Cubebininolide's interaction with CYP3A4 or other enzymes are not extensively documented in the public domain.

Computational predictions have suggested several potential targets for Cubebininolide, as listed in various databases. These predictions, while informative for hypothesis generation, require experimental validation to confirm direct binding and functional inhibition.

Table 1: Predicted Molecular Targets of Cubebininolide

| Target Name | Target Class | UniProt ID | Source (Computational Prediction) |

| Potassium voltage-gated channel subfamily H member 2 | Ion Channel | - | khanacademy.org |

| Estrogen receptor | Nuclear Receptor | - | khanacademy.org |

| Prostaglandin G/H synthase 2 | Enzyme (Oxidoreductase) | - | khanacademy.org |

| Heat shock protein HSP 90 | Chaperone | - | khanacademy.org |

| Nuclear receptor coactivator 2 | Coactivator | - | khanacademy.org |

| Protein-tyrosine phosphatase 1B | Hydrolase | P18031 | nih.gov |

Gene Expression Regulation and Proteomic Profiling

While Piper cubeba extracts have been broadly noted to influence gene expression, leading to various biological activities such as anti-inflammatory effects and induction of apoptosis, specific studies detailing how isolated Cubebininolide directly regulates the expression of particular genes or gene sets are not widely available. frontiersin.orgbiorxiv.org Similarly, comprehensive proteomic profiling studies specifically investigating the effects of Cubebininolide on the cellular proteome, which would reveal global changes in protein levels or post-translational modifications, have not been extensively published in the context of preclinical investigations. Such studies would be instrumental in providing a deeper understanding of Cubebininolide's molecular mechanisms of action beyond predicted targets.

Structure Activity Relationship Sar Studies of Cubebininolide and Its Derivatives

Identification of Pharmacophoric Features for Biological Activity

Pharmacophoric features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While detailed, specific pharmacophoric features solely identified for Cubebininolide are not extensively documented in the provided literature, general SAR investigations have explored its interaction with key biological systems. For instance, studies have investigated the structure-activity relationships for the inhibition of recombinant human cytochrome P450 (CYP) enzymes by (-)-cubebininolide. idrblab.netidrblab.net This indicates that certain structural elements within the Cubebininolide molecule are critical for its inhibitory action on these metabolic enzymes, which play a significant role in drug metabolism.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling techniques are indispensable tools in modern drug discovery, providing a deeper understanding of molecular interactions and predicting biological activities. These methods complement experimental SAR studies by offering insights at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between a molecule's physicochemical properties or structural descriptors and its biological activity. nih.gov For Cubebininolide, QSAR models have been developed, particularly in the context of its enzyme inhibition. idrblab.net These models aim to predict the activity of new or modified Cubebininolide analogs by correlating their structural features (e.g., lipophilicity, electronic properties, steric bulk) with their observed biological effects. By identifying key molecular descriptors that correlate with activity, QSAR can guide the rational design of Cubebininolide derivatives with improved or desired pharmacological profiles.

Molecular docking is a computational method used to predict the preferred orientation of a ligand (like Cubebininolide) when bound to a specific protein target. mdpi.comresearchgate.net This technique helps in understanding the binding affinity and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target. Cubebininolide has been identified as one of the main active compounds in Bryophyllum pinnatum, a plant studied for its anti-gastritis effects. researchgate.net Network pharmacology studies involving Bryophyllum pinnatum have identified core targets such as AKT1, SRC, EGFR, MAPK1, and MAPK8. researchgate.net Molecular docking studies have indicated a good binding activity for compounds, including Cubebininolide, found in such traditional medicine formulations, suggesting its potential interaction with these identified targets. nih.gov While detailed molecular dynamics simulations specifically for Cubebininolide's interaction with these targets are not explicitly provided, molecular docking offers a static prediction of binding poses, which can be further explored by dynamic simulations to understand the stability of the complex over time. googleapis.com

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are computational methods used to estimate how a compound will behave within a biological system, without conducting laboratory experiments. These predictions are crucial for assessing the drug-likeness and pharmacokinetic profile of a compound. For Cubebininolide, various in silico ADME properties have been predicted, offering insights into its potential fate in the body. idrblab.net These properties include:

Molecular Weight (MW): 446.54 Da idrblab.net

AlogP (Lipophilicity): 3.94 idrblab.net

Hydrogen Bond Donors (Hdon): 0 idrblab.net

Hydrogen Bond Acceptors (Hacc): 8 idrblab.net

Oral Bioavailability (OB): 30.00% idrblab.net

Caco-2 Permeability: 1.00 (indicating good permeability) idrblab.net

Blood-Brain Barrier (BBB) Permeability: 0.00 (indicating low permeability) idrblab.net

Drug-likeness (DL): 0.81 idrblab.net

Fractional Polar Surface Area (FASA-): 0.00 idrblab.net

Topological Polar Surface Area (TPSA): 102.77 Ų idrblab.net

Rotatable Bond Number (RBN): 8 idrblab.net

Half-life (HL): 2.21 hours idrblab.net

These predicted properties suggest that Cubebininolide generally adheres to several parameters favorable for oral absorption and distribution, though its predicted low blood-brain barrier permeability indicates it may not readily cross into the central nervous system. idrblab.net

Table: In Silico ADME Properties of Cubebininolide

| Property | Value | Unit | Source |

| Molecular Weight (MW) | 446.54 | Da | idrblab.net |

| AlogP (Lipophilicity) | 3.94 | - | idrblab.net |

| Hydrogen Bond Donors (Hdon) | 0 | - | idrblab.net |

| Hydrogen Bond Acceptors (Hacc) | 8 | - | idrblab.net |

| Oral Bioavailability (OB) | 30.00 | % | idrblab.net |

| Caco-2 Permeability | 1.00 | - | idrblab.net |

| Blood-Brain Barrier (BBB) Perm. | 0.00 | - | idrblab.net |

| Drug-likeness (DL) | 0.81 | - | idrblab.net |

| Fractional Polar Surface Area | 0.00 | - | idrblab.net |

| Topological Polar Surface Area | 102.77 | Ų | idrblab.net |

| Rotatable Bond Number (RBN) | 8 | - | idrblab.net |

| Half-life (HL) | 2.21 | hours | idrblab.net |

Analytical Methodologies for Research and Quantification of Cubebininolide

Chromatographic Quantification Techniques

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual compounds from a mixture. The choice of technique depends on the desired resolution, analysis speed, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of lignans (B1203133), including cubebininolide. nih.govpreprints.org It is particularly effective for determining the purity of isolated compounds and quantifying their content in extracts. acs.org Reverse-phase (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.netnih.gov

The separation principle relies on the differential partitioning of analytes between the stationary and mobile phases. By employing a gradient elution—where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile (B52724) in water)—a wide range of compounds with varying polarities can be effectively separated within a single analytical run. tandfonline.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength, typically around 280 nm for lignans. tandfonline.comresearchgate.net

| Parameter | Typical Conditions for Lignan (B3055560) Analysis |

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., increasing percentage of B over time) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/DAD at ~280 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents a generalized set of HPLC conditions based on established methods for lignan analysis from plant extracts. researchgate.nettandfonline.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. gmpinsiders.comwaters.com This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures (up to 15,000 psi) compared to HPLC. chromatographytoday.com The result is sharper, narrower peaks, allowing for the separation of closely related compounds that might co-elute in an HPLC system. waters.com

For complex plant extracts containing numerous lignans and other phytochemicals, UPLC provides a superior ability to resolve cubebininolide from interfering matrix components. nih.govnih.gov The enhanced sensitivity is particularly beneficial for detecting trace amounts of the compound. nih.gov The fundamental principles of separation and detection are similar to HPLC (typically reverse-phase with UV or mass spectrometric detection), but the run times are significantly shorter, increasing sample throughput. gmpinsiders.com

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

This table compares the key operational and performance characteristics of HPLC and UPLC, highlighting the advantages of UPLC for complex mixture analysis. gmpinsiders.comchromatographytoday.com

Gas Chromatography (GC) for Volatile Component Profiling

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. conicet.gov.ar It is frequently used to profile the chemical composition of essential oils and oleoresins from Piper cubeba, where cubebininolide may be present along with other components like terpenes and phenylpropanoids. conicet.gov.armdpi.comacs.org In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a long, thin capillary column. conicet.gov.ar

Since many lignans, including cubebininolide, are not sufficiently volatile for direct GC analysis, a chemical modification step known as derivatization is often required. Silylation is a common derivatization technique where active hydrogens on the molecule are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.gov Following separation, detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. conicet.gov.ar

| Parameter | Typical Conditions for Lignan Analysis |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C at 3 °C/min) |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Derivatization | Often required (e.g., silylation with BSTFA or MTBSTFA) |

This table outlines typical parameters for the GC-MS analysis of lignans, which often necessitates a derivatization step to ensure volatility. conicet.gov.arnih.gov

Mass Spectrometry for Comprehensive Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of natural products. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about a compound's molecular weight and elemental composition. When coupled with a chromatographic system (LC-MS or GC-MS), it offers unparalleled selectivity and sensitivity. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly interfaced with liquid chromatography (LC) for the analysis of moderately polar and non-volatile compounds like lignans. tandfonline.comua.pt During ESI, the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. acdlabs.com

Cubebininolide, when analyzed by ESI-MS in positive ion mode, typically forms a protonated molecule [M+H]⁺. It is also common to observe adduct ions, where the molecule associates with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. acdlabs.comnih.gov High-resolution mass spectrometry can determine the exact mass of these ions with high precision, allowing for the confident determination of the compound's elemental formula.

| Ion Type | Mass Difference | Expected m/z for Cubebininolide (C₂₀H₁₈O₆) |

| Molecular Weight (M) | - | 354.1158 |

| Protonated Molecule [M+H]⁺ | +1.0078 | 355.1236 |

| Sodium Adduct [M+Na]⁺ | +22.9892 | 377.1050 |

| Potassium Adduct [M+K]⁺ | +38.9637 | 393.0795 |

This table shows the calculated monoisotopic masses for cubebininolide and its common adducts observed in positive mode ESI-MS. waters.comucdavis.edu

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a compound. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of cubebininolide) is selected and isolated within the mass spectrometer. This isolated ion is then subjected to fragmentation, typically through collision with an inert gas, a process known as collision-induced dissociation (CID). ncsu.edu The resulting product ions are then analyzed, generating a fragmentation spectrum that serves as a structural fingerprint for the molecule. biorxiv.orglibretexts.org

This technique is invaluable for the unambiguous identification of known compounds by matching their fragmentation spectra with those of reference standards or library data. biorxiv.org Furthermore, MS/MS is essential for identifying unknown metabolites. nih.govgithub.io A metabolite of cubebininolide will likely retain the core lignan structure but with modifications (e.g., hydroxylation, methylation, or glycosylation). These modifications will result in a different precursor mass, but the fragmentation pattern will often show characteristic product ions related to the conserved core structure, allowing researchers to deduce the nature and location of the modification. nih.gov The analysis of these fragmentation pathways provides critical clues for structural elucidation. nih.gov

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Potential Structural Information |

| 355.12 ([M+H]⁺) | 337.11 | Loss of water (-H₂O) |

| 355.12 ([M+H]⁺) | 151.04 | Fragment corresponding to the piperonyl moiety |

| 355.12 ([M+H]⁺) | 135.04 | Fragment corresponding to the veratryl moiety after cleavage |

This table presents a hypothetical fragmentation pattern for the protonated molecule of cubebininolide, illustrating how different product ions can be linked to specific structural features of the molecule.

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are instrumental in the quantitative analysis of cubebininolide, offering both sensitivity and specificity. Techniques such as UV-Vis and Infrared (IR) spectroscopy are pivotal in determining concentration and analyzing functional groups, respectively.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative determination of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. For lignans like cubebininolide, which often possess chromophoric groups, UV-Vis spectroscopy serves as a straightforward and effective method for concentration measurement. The principle underlying this technique is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

The determination of cubebininolide concentration using UV-Vis spectroscopy typically involves identifying the wavelength of maximum absorbance (λmax). For many phenolic compounds, including lignans, this is often in the range of 280 nm. unodc.org By preparing a series of standard solutions of known cubebininolide concentrations and measuring their absorbance at the determined λmax, a calibration curve can be constructed. This curve, plotting absorbance versus concentration, allows for the determination of the concentration of an unknown sample by measuring its absorbance.

Table 1: Illustrative Data for a Cubebininolide Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.150 |

| 10 | 0.305 |

| 20 | 0.610 |

| 40 | 1.220 |

| 80 | 2.435 |

Note: This data is illustrative and intended to demonstrate the principle of a calibration curve. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis (Excluding basic identification)

Infrared (IR) spectroscopy is a powerful tool for the analysis of functional groups within a molecule, providing information beyond basic identification. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds. For a complex molecule like cubebininolide, IR spectroscopy can be used to confirm the presence of key functional groups and to study intermolecular interactions.

The analysis of the IR spectrum of lignins, the class of compounds to which cubebininolide belongs, often reveals specific absorption bands. For instance, the stretching vibrations of C-H bonds in methyl and methylene (B1212753) groups typically appear in the 2850-2932 cm⁻¹ region. researchgate.netcopbela.org The in-plane skeletal vibrations of aromatic rings can be observed around 1500 cm⁻¹. copbela.org Furthermore, the presence of ether linkages (C-O-C), a common feature in lignans, gives rise to strong absorption bands. Quantum chemical calculations can aid in the detailed interpretation of the IR spectra of complex lignan structures. copbela.org By comparing experimental spectra with theoretical calculations, a more in-depth understanding of the molecular vibrations and structural nuances of cubebininolide can be achieved.

Method Validation and Quality Control in Cubebininolide Research

The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. demarcheiso17025.com In the context of cubebininolide research, method validation provides documented evidence that a specific analytical procedure consistently produces a result that meets pre-determined acceptance criteria.

Key parameters for method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. unodc.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, %RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Note: These are general acceptance criteria and may vary depending on the specific analytical method and regulatory guidelines.

Quality Control (QC) in cubebininolide research involves the systematic monitoring of the analytical process to ensure that the results are of a specified quality. demarcheiso17025.com This includes the regular analysis of quality control samples, such as blanks, standards, and spiked samples, to monitor the performance of the analytical method over time. Adherence to established Standard Operating Procedures (SOPs), proper instrument calibration, and meticulous record-keeping are essential components of a robust quality control system. For herbal-derived preparations containing cubebininolide, quality control should be implemented at all stages, from the raw plant material to the final extract, to ensure consistency and safety. demarcheiso17025.com

Future Research Trajectories and Translational Prospects

Exploration of Novel Biological Activities and Therapeutic Applications (Preclinical)

Lignans (B1203133) as a chemical class are known for a wide array of pharmacological effects, including antitumor, antioxidant, anti-inflammatory, and antiviral properties. rsc.org This broad activity spectrum within the lignan (B3055560) family suggests that the full therapeutic potential of Cubebininolide remains to be uncovered. nih.govfrontiersin.org Future preclinical research must systematically explore novel biological activities beyond its currently understood effects.

A crucial research avenue is the comprehensive screening of Cubebininolide against diverse disease models. Special emphasis should be placed on its potential in neurodegenerative diseases and as an anticancer agent, areas where other lignans have shown promise. rsc.orgnih.gov Investigating its efficacy in models of Alzheimer's disease, Parkinson's disease, and various cancers could reveal new therapeutic applications. nih.gov

Detailed mechanistic studies are paramount. Elucidating the specific molecular targets and signaling pathways modulated by Cubebininolide will provide a deeper understanding of its bioactivity. This includes identifying protein interactions, effects on gene expression, and impact on cellular metabolic pathways. Such studies are essential for optimizing its therapeutic use and identifying potential biomarkers for patient response.

Table 1: Potential Preclinical Research Areas for Cubebininolide

| Research Area | Focus of Investigation | Potential Therapeutic Application |

|---|---|---|

| Oncology | Evaluation against various cancer cell lines (e.g., breast, prostate, colon); assessment of anti-proliferative, pro-apoptotic, and anti-metastatic effects. | Cancer Therapy |

| Neuropharmacology | Assessment of neuroprotective effects in models of Alzheimer's and Parkinson's disease; investigation of anti-neuroinflammatory properties. | Neurodegenerative Diseases |

| Immunology | Study of anti-inflammatory effects on immune cells; modulation of cytokine production and inflammatory signaling pathways. | Inflammatory Disorders |

| Virology | Screening against a panel of viruses to identify potential antiviral activity and mechanisms of action. | Antiviral Therapy |

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant hurdle for many plant-derived compounds, including lignans, is their poor aqueous solubility and limited oral bioavailability. nih.gov This can severely restrict their therapeutic efficacy. scilit.com Future research must therefore focus on developing advanced drug delivery systems (DDS) to overcome these pharmacokinetic challenges.

Nanoformulation strategies offer a promising solution. Encapsulating Cubebininolide in nanocarriers such as liposomes, polymeric nanoparticles, or nanoemulsions can enhance its solubility, protect it from premature degradation, and improve its absorption and circulation time. nih.govnih.gov Another advanced approach involves the use of cubosomes, which are nanostructured liquid-crystalline particles capable of encapsulating hydrophobic, hydrophilic, and amphiphilic drugs, making them versatile carriers for compounds like Cubebininolide. nih.govmdpi.com These systems can be engineered for controlled and targeted release, delivering the compound more effectively to the desired site of action. mdpi.com

The development of these formulations will require extensive characterization and preclinical testing to ensure they improve the bioavailability and therapeutic index of Cubebininolide without introducing toxicity.

Table 2: Advanced Drug Delivery Systems for Cubebininolide

| Delivery System | Description | Potential Advantages |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. | Improved solubility, reduced toxicity, potential for targeted delivery. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers, where the drug is dissolved, entrapped, or encapsulated. | Controlled release, protection from degradation, enhanced stability. nih.gov |

| Cubosomes | Nanostructured particles of a bicontinuous cubic liquid crystalline phase, with a large internal surface area. nih.gov | High drug-loading capacity for various drug types, bioadhesion, and controlled release. mdpi.com |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, stabilized by surfactants. | Increased surface area for absorption, enhanced solubility of lipophilic drugs. nih.gov |

Chemoinformatics and Artificial Intelligence in Cubebininolide Discovery

Modern drug discovery is increasingly driven by computational approaches. nih.gov Chemoinformatics and artificial intelligence (AI) offer powerful tools to accelerate the exploration and optimization of Cubebininolide and its derivatives. frontiersin.orgmdpi.com These "in silico" techniques can significantly reduce the time and cost associated with traditional drug development pipelines. nih.gov

Machine learning algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By analyzing the chemical structures and biological activities of a series of Cubebininolide analogs, these models can predict the activity of novel, unsynthesized compounds, guiding chemists to prioritize the most promising candidates for synthesis. nih.gov

Sustainable Sourcing and Cultivation Practices of Piper Species

The long-term viability of any therapeutic agent derived from a natural source depends on the sustainable and reliable supply of the raw plant material. Over-harvesting of wild Piper species can lead to ecological damage and supply chain instability. A critical future trajectory is the development of sustainable sourcing and cultivation practices for Piper cubeba and other Cubebininolide-producing plants.

This involves establishing agricultural programs that focus on the cultivation of high-yielding, chemically consistent plant varieties. Such programs would ensure a stable supply chain while protecting wild populations. Research into the optimal growing conditions, pest management, and harvesting techniques is essential for successful cultivation.

In addition, plant biotechnology offers a promising alternative to traditional agriculture. Techniques such as plant cell and tissue culture could be explored for the large-scale production of Cubebininolide in controlled bioreactor environments. This approach would provide a consistent, high-purity supply of the compound, independent of geographical and environmental constraints.

Collaborative Research Endeavors in Lignan Biology

The complexity of natural product research, from plant biology to clinical application, necessitates a collaborative approach. The growing scientific interest in lignans is evidenced by a significant increase in related publications over the past two decades. frontiersin.org To fully unlock the therapeutic potential of Cubebininolide and other lignans, fostering interdisciplinary and international research collaborations is essential.

These collaborations should bring together experts from diverse fields:

Botanists and agronomists to work on sustainable cultivation.

Natural product chemists to isolate and characterize Cubebininolide and related compounds.

Pharmacologists and toxicologists to conduct preclinical evaluation.

Formulation scientists to develop advanced delivery systems.

Computational scientists to apply AI and chemoinformatics tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.